molecular formula C2F3N B14375267 2,2,3-Trifluoro-2H-azirene CAS No. 89555-01-1

2,2,3-Trifluoro-2H-azirene

Cat. No.: B14375267
CAS No.: 89555-01-1
M. Wt: 95.02 g/mol
InChI Key: HEWLUMAUWWNPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3-Trifluoro-2H-azirene: is a three-membered heterocyclic compound containing a nitrogen atom and three fluorine atoms It belongs to the class of azirines, which are known for their high reactivity due to the ring strain in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thermolysis of Vinyl Azides: One common method to synthesize 2H-azirines, including 2,2,3-Trifluoro-2H-azirene, is through the thermolysis of vinyl azides.

    Oxidation of Aziridines: Another method involves the oxidation of aziridines.

    Photolysis of Isoxazoles: Isoxazoles can be photolyzed to generate azirines.

Industrial Production Methods:

Scientific Research Applications

Chemistry: 2,2,3-Trifluoro-2H-azirene is used as a valuable synthon in organic synthesis. Its high reactivity makes it suitable for constructing various heterocyclic compounds, such as indoles, pyrroles, and oxazoles .

Biology and Medicine: They are being explored for their use in drug development and bioconjugation .

Industry: In the industrial sector, azirines are used in the synthesis of fine chemicals and pharmaceuticals. Their ability to act as building blocks for complex molecules makes them valuable in various chemical manufacturing processes .

Mechanism of Action

The mechanism by which 2,2,3-Trifluoro-2H-azirene exerts its effects is primarily through its high reactivity due to ring strain. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, or dipolarophile. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Properties

CAS No.

89555-01-1

Molecular Formula

C2F3N

Molecular Weight

95.02 g/mol

IUPAC Name

2,2,3-trifluoroazirine

InChI

InChI=1S/C2F3N/c3-1-2(4,5)6-1

InChI Key

HEWLUMAUWWNPSF-UHFFFAOYSA-N

Canonical SMILES

C1(=NC1(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.